
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring
Preparation Methods
The synthesis of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The specific steps for synthesizing this compound may include:
- Preparation of the benzyloxy-substituted pyridine derivative.
- Chlorination of the pyridine ring.
- Coupling with morpholine under Suzuki–Miyaura conditions.
Chemical Reactions Analysis
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine include other morpholine derivatives and pyridine-containing compounds. For example:
4-(4-Bromobenzyl)morpholine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
4-(4-Morpholinyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-(6-chloro-4-phenylmethoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C16H17ClN2O2/c17-15-10-14(21-12-13-4-2-1-3-5-13)11-16(18-15)19-6-8-20-9-7-19/h1-5,10-11H,6-9,12H2 |
InChI Key |
FIXXCZJZHQTBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


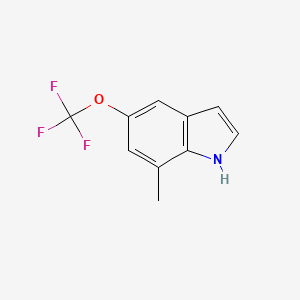
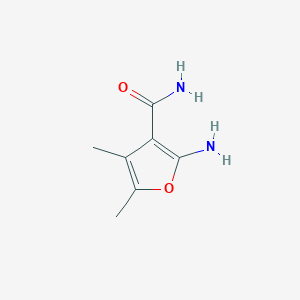
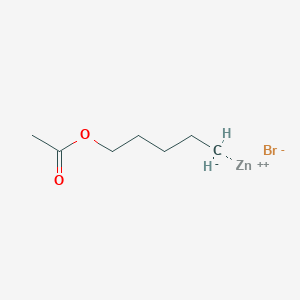
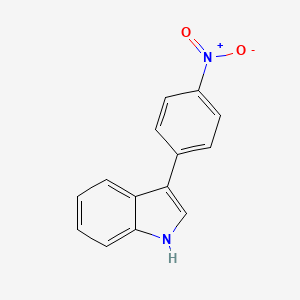
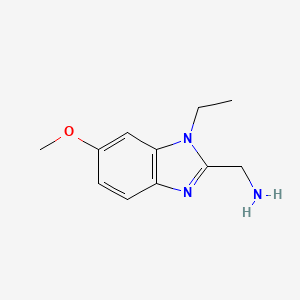
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)






